N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S and its molecular weight is 462.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
This chemical compound's applications in scientific research primarily revolve around its use as a precursor or an intermediate in the synthesis of various bioactive molecules. For instance, its structural motif is found in compounds synthesized for their potential as anti-inflammatory, analgesic, gastrokinetic, antimicrobial agents, and imaging agents for Parkinson's disease, among others. This underscores its versatility in medicinal chemistry.
Anti-inflammatory and Analgesic Agents : Research indicates the synthesis of novel compounds derived from similar structures showing significant anti-inflammatory and analgesic activities. These compounds have been evaluated for their COX-1/COX-2 inhibition, showcasing potential as new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Gastrokinetic Activity : Another area of application is the synthesis of benzamide derivatives showing potent gastrokinetic activity. These compounds have been tested for their effects on gastric emptying, highlighting their potential in treating gastrointestinal motility disorders (S. Kato, T. Morie, H. Harada, N. Yoshida, J. Matsumoto, 1992).
Antimicrobial Activities : There's also evidence of the compound's derivatives being synthesized for antimicrobial activities. These derivatives have been screened against various microorganisms, presenting a foundation for developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Imaging Agents in Parkinson's Disease : The synthesis of new potential PET agents for imaging LRRK2 enzyme in Parkinson's disease has been explored, demonstrating the compound's utility in developing diagnostic tools for neurodegenerative diseases (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Histone Deacetylase 6 Inhibitors : Additionally, derivatives have shown inhibitory selectivity against histone deacetylase 6 (HDAC6), with implications for Alzheimer's disease treatment. This highlights the compound's role in developing therapeutics targeting neurodegenerative conditions (Hsueh-Yun Lee, Sheng-jun Fan, Fang-I Huang, Hsin-Yi Chao, K. Hsu, T. Lin, T. Yeh, Mei-Jung Lai, Yu-Hsuan Li, Hsiang-Ling Huang, Chia-Ron Yang, J. Liou, 2018).
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-17-9-10-19(28-2)20-21(17)30-23(24-20)26(22(27)18-7-4-3-5-8-18)12-6-11-25-13-15-29-16-14-25;/h3-5,7-10H,6,11-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTZPPPHGVBFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.